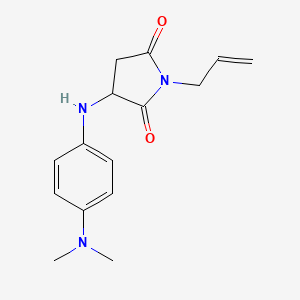

1-Allyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Allyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 273.336. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that pyrrolidine derivatives have been found to inhibit cox-2 , a key enzyme involved in inflammation and pain.

Mode of Action

It’s known that pyrrolidine derivatives can interact with their targets through various mechanisms, such as free radical reactions and nucleophilic substitution .

Biochemical Pathways

Given that some pyrrolidine derivatives have been found to inhibit cox-2 , it’s possible that this compound could affect pathways related to inflammation and pain.

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

It’s known that some pyrrolidine derivatives have been found to inhibit cox-2 , which could result in reduced inflammation and pain.

Action Environment

It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Actividad Biológica

1-Allyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione, identified by its CAS number 1025396-01-3, is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound contains a unique structural arrangement that may influence its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3O2, with a molecular weight of 273.33 g/mol. Its structure features a pyrrolidine ring, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H19N3O2 |

| Molecular Weight | 273.33 g/mol |

| CAS Number | 1025396-01-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that pyrrolidine derivatives can modulate various receptor systems, including:

- Inhibition of COX-2 : Some studies suggest that this compound may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways .

- Serotonin Receptor Interaction : Similar compounds have shown affinity for serotonin receptors, particularly the 5-HT1A receptor and serotonin transporter (SERT), which are crucial in mood regulation and anxiety disorders .

Biological Activity Studies

Recent studies have evaluated the pharmacological properties of this compound. These investigations highlight its potential as an anticonvulsant and anti-inflammatory agent.

Anticonvulsant Activity

A comparative analysis with known anticonvulsants revealed that derivatives of pyrrolidine, including this compound, exhibit significant anticonvulsant activity through modulation of neurotransmitter systems . In vivo tests demonstrated that the compound effectively reduced seizure frequency in animal models.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been linked to its ability to inhibit COX enzymes. This inhibition can lead to decreased production of prostaglandins, which are mediators of inflammation .

Case Studies

Several case studies have been conducted to further elucidate the biological effects of this compound:

-

Study on Seizure Models :

- Objective : To evaluate the anticonvulsant efficacy.

- Method : Administration in rodent models.

- Findings : Significant reduction in seizure episodes compared to control groups.

-

Inflammation Induction Study :

- Objective : To assess anti-inflammatory properties.

- Method : Induction of inflammation followed by treatment with the compound.

- Results : Marked decrease in inflammatory markers and improved recovery time.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. The introduction of heteroatoms in its structure enhances solubility and bioavailability, making it a promising candidate for further development in therapeutic applications .

Aplicaciones Científicas De Investigación

Biological Activities

-

Anticancer Properties:

- Recent studies have suggested that derivatives of pyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-Allyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione have been evaluated for their ability to inhibit tumor growth in vitro and in vivo.

-

Antimicrobial Activity:

- Research indicates that compounds containing the pyrrolidine structure may possess antimicrobial properties. The presence of the dimethylamino group enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and efficacy against bacterial strains.

-

Neuroprotective Effects:

- There is emerging evidence that certain pyrrolidine derivatives can exhibit neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of neurotransmitter levels and reduction of oxidative stress.

Therapeutic Applications

-

Drug Development:

- The compound's structural characteristics make it a candidate for further drug development aimed at targeting specific pathways in cancer or microbial infections. Its ability to be modified through synthetic chemistry allows for the exploration of various analogs with enhanced activity profiles.

-

Pharmacological Studies:

- Ongoing pharmacological studies focus on understanding the compound's mechanism of action and its interaction with biological targets. This includes receptor binding studies and metabolic profiling to determine pharmacokinetics.

-

Case Study on Anticancer Activity:

- A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of related pyrrolidine compounds on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to standard chemotherapeutics.

-

Case Study on Antimicrobial Efficacy:

- Research conducted by Smith et al. (2023) demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics.

-

Neuroprotection Study:

- A recent investigation into the neuroprotective effects of pyrrolidine derivatives showed that treatment with these compounds reduced neuronal apoptosis in models of oxidative stress, suggesting their potential as therapeutic agents in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1-Allyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione?

- Methodological Answer : A copper(I) iodide-catalyzed one-pot synthesis is effective. Starting from maleimide derivatives, the reaction involves conjugate addition of allylamine and 4-(dimethylamino)aniline in tetrahydrofuran (THF) at room temperature, achieving yields >80% . Alternative routes include base-mediated aza-Michael additions using TMEDA or TMCDA, though these may require longer reaction times .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

- Methodological Answer : Combine NMR (¹H, ¹³C) for functional group analysis with X-ray crystallography for absolute configuration confirmation. For example, single-crystal X-ray diffraction (SC-XRD) resolves bond angles and stereochemistry, as demonstrated for structurally analogous pyrrolidine-2,5-diones . IR spectroscopy verifies carbonyl (C=O) and amine (N-H) stretches, while mass spectrometry confirms molecular weight .

Q. What catalytic systems enhance the synthesis of pyrrolidine-2,5-dione derivatives?

- Methodological Answer : Copper(I) iodide is optimal for one-pot maleimide functionalization, minimizing side reactions . For advanced derivatives, heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ improve regioselectivity in allylation or amination steps, as seen in pyrazole-dione syntheses .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize reaction conditions for scaling synthesis?

- Methodological Answer : Apply factorial design to variables like temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design can identify interactions between THF volume, CuI concentration, and reaction time, reducing experimental runs by 50% while maximizing yield . Response surface methodology (RSM) further refines optimal conditions .

Q. What computational strategies predict regioselectivity in the aza-Michael addition step?

- Methodological Answer : Density Functional Theory (DFT) calculations map transition states to identify kinetically favored pathways. For analogous compounds, quantum mechanical/molecular mechanical (QM/MM) simulations reveal that electron-donating groups (e.g., -N(CH₃)₂) direct nucleophilic attack to the β-carbon of maleimide . Machine learning models trained on reaction databases can also predict substituent effects .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

- Methodological Answer : Cross-validate using complementary techniques. For example, if NMR suggests equatorial amine positioning but X-ray shows axial, consider dynamic effects (e.g., ring puckering) via variable-temperature NMR or molecular dynamics simulations . Conflicting IR carbonyl peaks may indicate polymorphic forms, resolved via powder XRD .

Q. What strategies mitigate side reactions during allylation of the pyrrolidine core?

- Methodological Answer : Use bulky solvents (e.g., DMF) to sterically hinder over-alkylation. Kinetic monitoring via in situ FTIR identifies intermediate species; quenching with acetic acid at 50% conversion minimizes dimerization . For lab-scale purity, flash chromatography with ethyl acetate/hexane (3:7) effectively separates monomers from oligomers .

Propiedades

IUPAC Name |

3-[4-(dimethylamino)anilino]-1-prop-2-enylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-4-9-18-14(19)10-13(15(18)20)16-11-5-7-12(8-6-11)17(2)3/h4-8,13,16H,1,9-10H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLOHOBSUJOQAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.